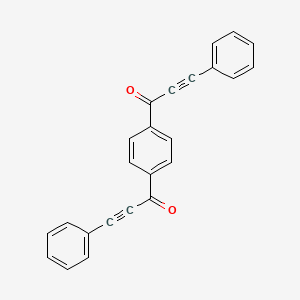
1,1'-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one): is a compound with a complex structure, characterized by the presence of phenyl and propynone groups attached to a phenylene core. This compound is part of the chalcone family, which is known for its diverse chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) typically involves a base-catalyzed Claisen-Schmidt condensation reaction. This reaction occurs between terephthalaldehyde and acetophenone derivatives under basic conditions, often using sodium hydroxide in an ethanolic solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and reaction times .
化学反応の分析
Types of Reactions: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is used as a precursor in the synthesis of various organic compounds, including polymers and advanced materials .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with biological molecules, making it a candidate for drug development .
Medicine: Research has shown that derivatives of this compound may have therapeutic potential, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as non-linear optical materials and photorefractive polymers .
作用機序
The mechanism of action of 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its anticancer activity may be due to its ability to inhibit specific enzymes involved in cell proliferation .
類似化合物との比較
1,1’-(1,4-Phenylene)bis(3-phenyl-2-propen-1-one): Similar structure but with a propenone group instead of propynone.
3,3’-(1,4-Phenylene)bis(1-(2-furyl)-2-propen-1-one): Contains furyl groups instead of phenyl groups.
N,N’-(1,3-Phenylene)dimaleimide: Different functional groups but similar phenylene core.
Uniqueness: 1,1’-(1,4-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its propynone groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
41304-88-5 |
|---|---|
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
3-phenyl-1-[4-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(17-11-19-7-3-1-4-8-19)21-13-15-22(16-14-21)24(26)18-12-20-9-5-2-6-10-20/h1-10,13-16H |
InChIキー |
FISRADNYOQUUPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)C(=O)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















